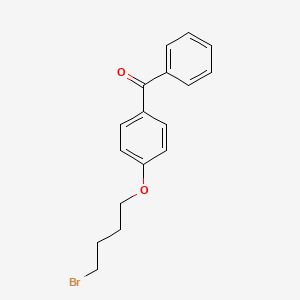

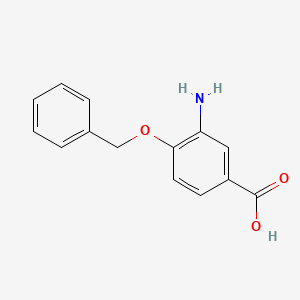

3-Amino-4-(benzyloxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Amino-4-(benzyloxy)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by an amino group at the 3-position and a benzyloxy group at the 4-position relative to the carboxylic acid function. This compound is not directly mentioned in the provided papers, but its analysis can be inferred from the studies of similar benzoic acid derivatives.

Synthesis Analysis

The synthesis of benzoic acid derivatives typically involves the functionalization of the benzene ring through various chemical reactions. For instance, the synthesis of 4-[(3,4-dimethoxybenzyl)amino]benzoic acid involves the reaction of 4-aminobenzoic acid with a methoxybenzyl halide or similar reagent . Similarly, 4-(3-Benzoylthioureido)benzoic acid is synthesized from the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate . These methods suggest that 3-Amino-4-(benzyloxy)benzoic acid could be synthesized through a nucleophilic substitution reaction where an appropriate benzyloxy reagent reacts with an amino-substituted benzoic acid precursor.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and UV-Vis. For example, the structures of azo-benzoic acids were confirmed using 1H, 13C NMR, UV–VIS, and IR spectroscopy . The molecular structures and geometries can also be optimized using computational methods like density functional theory (DFT) . These techniques would be applicable to determine the molecular structure of 3-Amino-4-(benzyloxy)benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and tautomerism, as observed in the azo-benzoic acids . The presence of the amino group in 3-Amino-4-(benzyloxy)benzoic acid suggests that it could participate in similar equilibria, with the extent of these equilibria being dependent on the solvent and pH.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their functional groups. For example, the presence of an aminoxyl group in 3-(N-tert-butyl-N-aminoxyl)benzoic acid affects its magnetic properties and its ability to form hydrogen bonds . The complexation behavior of benzoic acid derivatives with cyclodextrins has been studied, indicating that the substituents on the benzene ring can significantly affect the complexation constants . These findings suggest that the benzyloxy and amino groups in 3-Amino-4-(benzyloxy)benzoic acid would influence its solubility, acidity, and potential for forming complexes with other molecules.

Aplicaciones Científicas De Investigación

Luminescent Properties and Coordination Compounds

3-Amino-4-(benzyloxy)benzoic acid derivatives have been utilized in the synthesis of lanthanide coordination compounds, exploring the impact of electron-withdrawing and electron-donating groups on photophysical properties. The synthesis involved three derivatives of 4-benzyloxy benzoic acid, with varying substituents to test their influence on the luminescence of terbium (Tb³⁺) and europium (Eu³⁺) complexes. The study found that electron-releasing substituents on the ligand increased the electron density and enhanced the photoluminescence of Tb³⁺ complexes. In contrast, electron-withdrawing groups decreased the luminescence efficiency due to energy dissipation via π*-n transitions and involvement of ILCT bands, indicating the potential of these derivatives in the development of luminescent materials (Sivakumar et al., 2010).

Peptidomimetics and Combinatorial Chemistry

A novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has shown promise as a building block for peptidomimetics and a scaffold in combinatorial chemistry. Its synthesis from 4-aminobenzoic acid involved regioselective amidomethylation, yielding a compound with three distinct functionalities suitable for selective reactions. This adaptability demonstrates the compound's utility in synthesizing complex peptidomimetics and its role in expanding the toolbox for drug discovery and material science applications (Pascal et al., 2000).

Microbial Biosynthesis

In a study on microbial biosynthesis, 3-amino-benzoic acid (3AB) was identified as a crucial building block for producing various natural products with biological activities. A microbial system in Escherichia coli was engineered for de novo production of 3AB from glucose. The study established an E. coli-E. coli co-culture system, optimizing the biosynthetic pathway for 3AB production, and demonstrated a significant increase in yield. This research highlights the potential of microbial biosynthesis in sustainable production of valuable chemical compounds from simple substrates like glucose, offering a greener alternative to traditional chemical synthesis methods (Zhang & Stephanopoulos, 2016).

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) through single exposure . Therefore, personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWAEHIRRCOHBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(benzyloxy)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)

![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)